

Biotin-PEG1-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG1-NH2**

Cat. No.: **B3155776**

[Get Quote](#)

Technical Guide: Biotin-PEG1-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG1-NH2**, a versatile bifunctional linker molecule. It is designed to be a comprehensive resource for researchers and professionals in drug development and various scientific fields, offering detailed information on its chemical properties, and a representative experimental protocol for its application in protein biotinylation.

Core Properties of Biotin-PEG1-NH2

Biotin-PEG1-NH2 is a chemical compound that features a biotin moiety, a single polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin component allows for strong and specific binding to avidin and streptavidin, a property widely utilized in affinity chromatography, immunoassays, and targeted drug delivery. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance, while the primary amine enables covalent conjugation to various functional groups, such as carboxyl groups on proteins.

Quantitative Data Summary

The key quantitative data for **Biotin-PEG1-NH2** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	330.45 g/mol	[1] [2] [3] [4]
Chemical Formula	C ₁₄ H ₂₆ N ₄ O ₃ S	[1] [3]
Purity	≥95%	[1] [3]
Appearance	White solid	
Solubility	Soluble in aqueous buffers	[5]

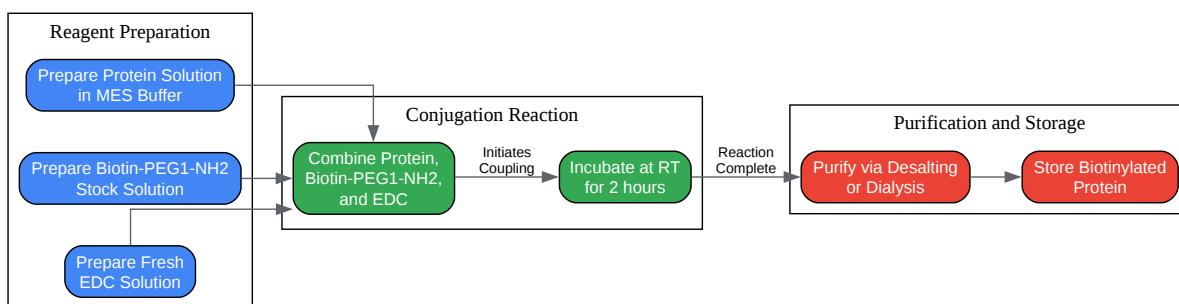
Experimental Protocol: Protein Biotinylation using Biotin-PEG1-NH2 and EDC

This section details a representative protocol for the biotinylation of a protein with exposed carboxyl groups (e.g., on aspartate or glutamate residues) using **Biotin-PEG1-NH2** and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.

Materials

- Protein to be biotinylated (e.g., Bovine Serum Albumin - BSA)
- Biotin-PEG1-NH2**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- MES Buffer (0.1 M, pH 4.7-6.0)
- Phosphate-Buffered Saline (PBS)
- Desalting or dialysis columns for purification
- Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents (if necessary)

Procedure


- Protein Preparation:

- Dissolve the protein to be biotinylated in MES buffer to a final concentration of 1-10 mg/mL.
- Note: Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate), as these will compete with the conjugation reaction.

- **Biotin-PEG1-NH2** Solution Preparation:
 - Prepare a stock solution of **Biotin-PEG1-NH2** in DMSO or DMF. The concentration will depend on the desired molar excess for the reaction. For example, to achieve a 50-fold molar excess for a 1 mg/mL BSA solution, a 10 mM stock solution is a reasonable starting point.
- EDC Solution Preparation:
 - Immediately before use, prepare a stock solution of EDC in MES buffer (e.g., 100 mM). EDC is unstable in aqueous solutions.
- Biotinylation Reaction:
 - To the protein solution, add the desired molar excess of the **Biotin-PEG1-NH2** stock solution. A 20 to 100-fold molar excess is a common starting point for optimization.
 - Initiate the conjugation reaction by adding a 5 to 20-fold molar excess of the freshly prepared EDC solution to the protein/**biotin-PEG1-NH2** mixture.
 - Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
- Purification of Biotinylated Protein:
 - Remove unreacted **Biotin-PEG1-NH2** and EDC byproducts by desalting or dialysis against PBS.
- Storage:
 - Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein biotinylation workflow described above.

[Click to download full resolution via product page](#)

Caption: Workflow for protein biotinylation using **Biotin-PEG1-NH2** and EDC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-PEG1-NH2 - CD Bioparticles [cd-bioparticles.net]
- 2. Biotin-PEG1-NH2_TargetMol [targetmol.com]
- 3. Biotin-PEG1-NH2 | CAS:811442-85-0 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creativepegworks.com [creativepegworks.com]

- To cite this document: BenchChem. [Biotin-PEG1-NH2 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3155776#biotin-peg1-nh2-molecular-weight-and-formula\]](https://www.benchchem.com/product/b3155776#biotin-peg1-nh2-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com